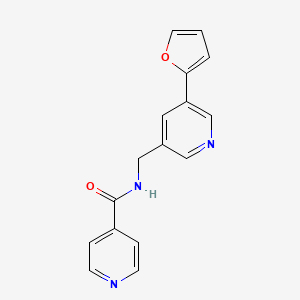

N-((5-(furan-2-yl)pyridin-3-yl)methyl)isonicotinamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c20-16(13-3-5-17-6-4-13)19-10-12-8-14(11-18-9-12)15-2-1-7-21-15/h1-9,11H,10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUQIEUQFUSAQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)isonicotinamide typically involves the reaction of pyridin-3-ylmethanamine with isonicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

N-((5-(furan-2-yl)pyridin-3-yl)methyl)isonicotinamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that compounds similar to N-((5-(furan-2-yl)pyridin-3-yl)methyl)isonicotinamide exhibit anticancer activities. For instance, studies have shown that derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro evaluations against cancer cell lines have demonstrated moderate cytotoxicity, with IC50 values suggesting potential for further development as anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar pyridine derivatives have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative species. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Compounds with similar structures have been investigated for their ability to inhibit neurodegenerative processes, potentially offering therapeutic avenues for conditions such as Alzheimer's disease .

Enzyme Inhibition

The compound acts as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, necessitating careful consideration in clinical settings .

Molecular Interactions

Molecular docking studies suggest that this compound can form hydrogen bonds and hydrophobic interactions with target proteins, enhancing its potential efficacy against various diseases .

Anticancer Evaluation

A recent study assessed the anticancer activity of this compound against several human tumor cell lines. The compound exhibited an IC50 value indicating moderate potency compared to established chemotherapeutics, highlighting its potential as a lead compound for further optimization .

Summary Table of Biological Activities

Wirkmechanismus

The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)isonicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues from Thiazole and Oxadiazole Families

Key Compounds:

N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h) Structure: Features a thiazole ring substituted with pyridin-3-yl and dimethylaminomethyl groups, linked to isonicotinamide. Properties: Reported as a yellow solid with a melting point of 168–170°C. HRMS confirmed molecular ion [M+H]⁺ at m/z 380.1425 . Comparison: The thiazole core in 4h may enhance metabolic stability compared to the furan-containing target compound. The dimethylaminomethyl group could improve solubility but may introduce susceptibility to oxidative metabolism.

4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) Structure: Contains a furan-2-yl-substituted oxadiazole ring linked to a sulfamoyl benzamide group.

Table 1: Structural and Physicochemical Comparison

Functional Group Analogues

Ranitidine-Related Compounds

- Ranitidine complex nitroacetamide (): Contains a dimethylaminomethyl-furan system similar to the target compound but incorporates a nitroacetamide and sulfhydryl group. Comparison: The nitroacetamide group in ranitidine derivatives may confer redox activity, unlike the isonicotinamide group in the target compound, which is more stable under physiological conditions .

Isoindoline-dione Derivatives

Research Findings and Implications

- Synthetic Feasibility: The target compound’s synthesis likely follows routes similar to its thiazole analogs (e.g., condensation of pyridine-furan intermediates with isonicotinoyl chloride) .

- Stability and Solubility : The absence of electron-withdrawing groups (e.g., sulfamoyl in LMM11) may limit the target compound’s solubility compared to its oxadiazole analogs .

Biologische Aktivität

N-((5-(furan-2-yl)pyridin-3-yl)methyl)isonicotinamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound features a complex structure that includes:

- Furan ring : Known for its ability to participate in various chemical reactions and interactions.

- Pyridine moiety : Contributes to the compound's basicity and ability to form coordination complexes.

- Isonicotinamide group : Associated with various pharmacological activities.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The presence of the furan and pyridine rings enhances binding affinity and selectivity towards these targets, potentially leading to the modulation of enzymatic activity or receptor function, which can result in downstream biological effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are critical for assessing potency:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | LNCaP | TBD |

| 5-Fluorouracil | T47-D | 1.33 |

| Other derivatives | PC-3 | 3.29 |

These findings suggest that this compound could be a promising candidate for further development in cancer therapy .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it may possess activity against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Case Studies

- In Vitro Studies : In a recent study, this compound was tested against several cancer cell lines using the MTT assay. The results demonstrated a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.

- Molecular Docking Studies : Computational studies have shown favorable binding interactions with targets involved in cancer progression and bacterial metabolism. These studies provide insights into the compound's binding affinities and help predict its pharmacokinetic profile .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((5-(furan-2-yl)pyridin-3-yl)methyl)isonicotinamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine core. For example, coupling a furan-substituted pyridine intermediate (e.g., 5-(furan-2-yl)pyridin-3-ylmethanamine) with isonicotinoyl chloride under Schotten-Baumann conditions. Key optimizations include:

- Temperature control : Maintain 0–5°C during acylation to minimize side reactions.

- Solvent selection : Use dichloromethane (DCM) or tetrahydrofuran (THF) for improved solubility of intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm regiochemistry of the furan and pyridine substituents. Key signals include aromatic protons (δ 6.5–8.5 ppm) and methylene bridge (δ ~4.5 ppm).

- LC-MS : High-resolution mass spectrometry (HRMS) to verify molecular ion ([M+H]⁺) and rule out byproducts.

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) assess purity (>95% by area normalization) .

Q. How can researchers identify potential biological targets for this compound?

- Methodological Answer :

- Computational docking : Use AutoDock Vina or Schrödinger Suite to screen against kinases or NAD⁺-dependent enzymes (e.g., sirtuins), leveraging the isonicotinamide moiety’s similarity to NAD⁺.

- In vitro assays : Test inhibition of bacterial enoyl-ACP reductase (a target for isonicotinic acid derivatives) or cancer cell proliferation (MTT assay). Evidence from similar compounds suggests IC₅₀ values in the µM range .

Advanced Research Questions

Q. How do structural modifications (e.g., furan position, linker length) affect the compound’s bioactivity and selectivity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with furan-3-yl (vs. furan-2-yl) or varying methylene spacers. Compare binding affinities via surface plasmon resonance (SPR) or cellular assays. For example, furan-2-yl enhances π-π stacking with aromatic residues in enzyme active sites, while longer linkers reduce steric hindrance .

- Crystallography : Co-crystallize derivatives with target proteins (e.g., PARP1) to map interactions. Data from show that indole-based analogs achieve tighter binding via hydrophobic pockets .

Q. What strategies resolve contradictions in solubility data between experimental and computational predictions?

- Methodological Answer :

- Experimental validation : Use shake-flask method (UV-Vis) in buffers (pH 1–7.4) and co-solvents (DMSO/PEG400). If discrepancies persist, revise computational models (e.g., COSMO-RS) by incorporating solvent-accessible surface area (SASA) parameters.

- Salt formation : Explore hydrochloride or mesylate salts to improve aqueous solubility. notes that nicotinamide derivatives often form stable salts with trifluoroacetic acid .

Q. How can researchers design in vivo studies to evaluate pharmacokinetics and toxicity?

- Methodological Answer :

- ADME profiling : Administer the compound (IV/oral) in rodent models, with plasma sampling over 24h. Analyze via LC-MS/MS to calculate t₁/₂, Cmax, and bioavailability.

- Toxicology : Conduct acute toxicity (OECD 423) and genotoxicity (Ames test) assays. emphasizes the need for full protective gear due to unspecified dermal risks, suggesting potential irritancy .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar compounds?

- Methodological Answer :

- Meta-analysis : Compare IC₅₀ values across studies, normalizing for assay conditions (e.g., cell line, incubation time). For example, furan-2-yl analogs in show 10-fold higher potency against cancer cells than furan-3-yl derivatives, likely due to steric effects.

- Orthogonal assays : Validate hits using CRISPR-edited cell lines or isothermal titration calorimetry (ITC) to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.